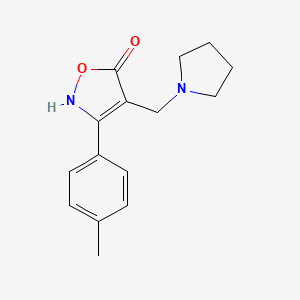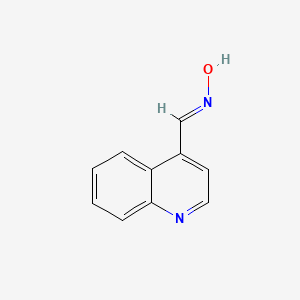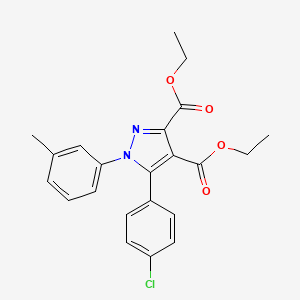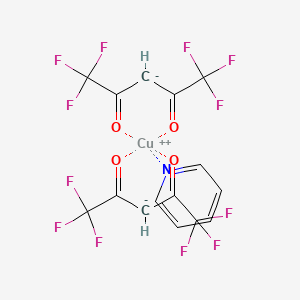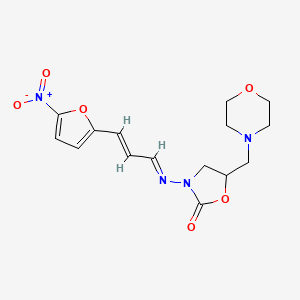
5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is a complex organic compound that features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazolidinone core: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.
Introduction of the nitrofuran moiety: This step involves the reaction of the oxazolidinone intermediate with a nitrofuran derivative, often through a condensation reaction.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted morpholine derivatives.
科学研究应用
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Pathways Involved: The nitrofuran moiety can generate reactive oxygen species, which can damage bacterial DNA and proteins, leading to cell death.
相似化合物的比较
Similar Compounds
5-(Morpholinomethyl)-3-(2-nitrovinyl)oxazolidin-2-one: Similar structure but with a different nitro group placement.
3-(5-Nitrofuran-2-yl)-2-oxazolidinone: Lacks the morpholine ring.
5-(Morpholinomethyl)-3-(2-nitrobenzylidene)oxazolidin-2-one: Contains a nitrobenzylidene group instead of the nitrofuran moiety.
Uniqueness
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is unique due to the combination of the morpholine ring, nitrofuran moiety, and oxazolidinone core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
3318-79-4 |
|---|---|
分子式 |
C15H18N4O6 |
分子量 |
350.33 g/mol |
IUPAC 名称 |
5-(morpholin-4-ylmethyl)-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O6/c20-15-18(11-13(25-15)10-17-6-8-23-9-7-17)16-5-1-2-12-3-4-14(24-12)19(21)22/h1-5,13H,6-11H2/b2-1+,16-5+ |
InChI 键 |
JJMVIBKIWOCGSL-BRBVRSMXSA-N |
手性 SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
规范 SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC=CC3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


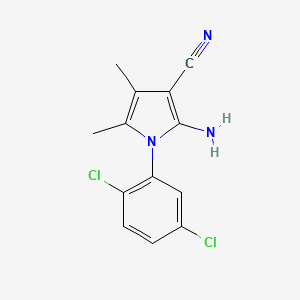
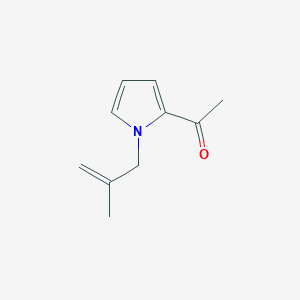
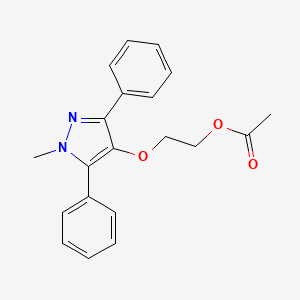

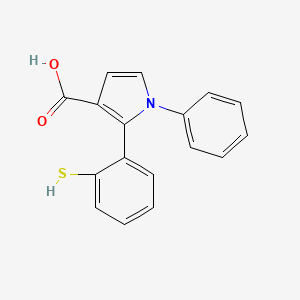
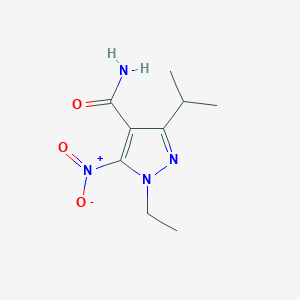
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
